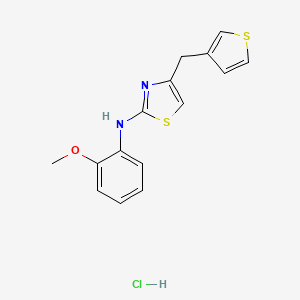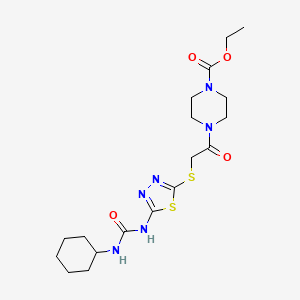
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The structure of this compound suggests potential biological activity, given the presence of the thiazole core, which is often found in molecules with medicinal properties. The methoxyphenyl and thiophen-3-ylmethyl groups attached to the thiazole ring could influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, a cascade synthesis approach was used to create a 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate and heating in DMF. This process likely involves cyclization and heterocyclization steps, with aromatization occurring via elimination of the arenesulfonamide fragment . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. In a related study, novel thiazole compounds were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations were used for structural optimization and interpretation of theoretical vibrational spectra, providing insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds . Such analysis is crucial for understanding the electronic and spatial configuration of "this compound," which would influence its chemical and biological behavior.
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's chemical behavior. For example, the study of structural changes due to the substitution of electron-withdrawing groups on similar molecules has been analyzed, and the impact on the molecule's reactivity in the excited state has been explained by the HOMO-LUMO energy gap . These findings can provide a basis for predicting the reactivity of "this compound" in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are determined by their molecular structure. Theoretical calculations, such as DFT, can predict properties like thermodynamic stability and reactivity. The Mülleken population analysis can be used to assess atomic charges, which are important for understanding the compound's interaction with other molecules. Additionally, molecular docking studies can help predict the antibacterial activity of the compound by simulating its interaction with bacterial proteins . These analyses are essential for assessing the potential applications of "this compound" in medicinal chemistry.
Scientific Research Applications
Antifungal and Antimicrobial Properties
Research into heterocyclic compounds has highlighted the antifungal and antimicrobial potential of thiazole derivatives. For instance, derivatives of dimethylpyrimidin, incorporating heterocyclic compounds, have shown significant antifungal activity against fungi such as Aspergillus terreus and Aspergillus niger, suggesting that similar structural analogs like N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride could possess potent antifungal properties (Jafar et al., 2017). Moreover, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity, revealing that some molecules were more potent than reference drugs against pathogenic strains, indicating the potential of thiazole derivatives as effective antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
The anticancer activity of thiazole derivatives has also been explored. A study synthesizing 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives tested these compounds against various human cancer cell lines, including breast, lung, and prostate cancers. The results showed good to moderate activity, highlighting the potential of thiazole derivatives in cancer treatment (Yakantham et al., 2019).
Chemical Synthesis and Characterization
The compound's relevance extends to its synthesis and structural characterization, offering insights into its chemical properties and potential applications. For example, the synthesis and characterization of related thiazole compounds have been documented, providing foundational knowledge for further exploration of this compound (Ai, 2008).
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2.ClH/c1-18-14-5-3-2-4-13(14)17-15-16-12(10-20-15)8-11-6-7-19-9-11;/h2-7,9-10H,8H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTUEHFGVJWAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)
![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)


![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)
![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)
![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)